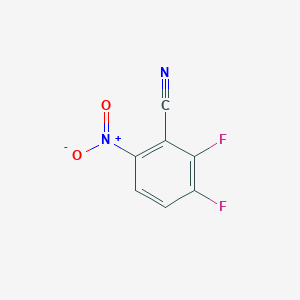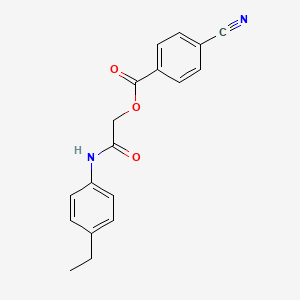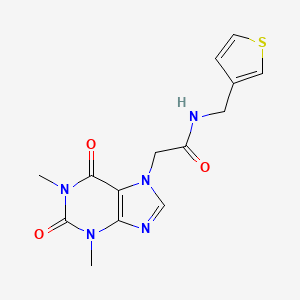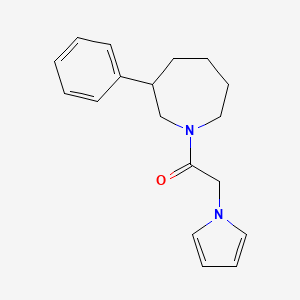
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as PAP, is a chemical compound with potential applications in scientific research. PAP is a heterocyclic compound that contains both an azepane and pyrrole ring in its structure. This compound has gained attention due to its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Green Chemistry Approaches : The compound is used in the metal-free synthesis of polysubstituted pyrrole derivatives, indicating its utility in environmentally friendly chemical processes. This synthesis involves intermolecular cycloaddition using surfactants in aqueous media, showcasing the compound's relevance in green chemistry applications (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).
Heterogeneous Nanocatalysis : It is involved in one-pot syntheses of highly substituted pyrroles using nano copper oxide as an effective nanocatalyst, highlighting its role in facilitating complex chemical reactions (H. Saeidian, M. Abdoli, R. Salimi, 2013).
Medical and Biological Research
- Anticancer Research : This compound has shown potential in anticancer research. Specifically, a derivative demonstrated antiproliferative activity and the ability to form an intercalative complex with DNA, thus inhibiting DNA topoisomerase II (L. D. Via, O. Gia, V. Gasparotto, M. Ferlin, 2008).
Polymer and Materials Science
- Conducting Polymers : The compound plays a role in the synthesis of conducting polymers. Polymers based on derivatives of this compound have been synthesized, and their electrical conductivity and thermal stability were investigated, showcasing its relevance in the development of advanced materials (S. Pandule, A. Oprea, N. Bârsan, U. Weimar, K. Persaud, 2014).
Crystallography and Molecular Interactions
- Structural Studies in Crystallography : The compound's derivatives have been studied for their hydrogen-bonding patterns, providing insights into molecular interactions and crystal structures. These studies are crucial for understanding the molecular structure and potential applications in materials science (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).
Environmental and Analytical Chemistry
- Analytical Techniques in Forensics : Derivatives of this compound have been identified and characterized in forensic studies, using a range of analytical techniques like gas chromatography and mass spectrometry. This highlights its importance in forensic science for substance identification (L. Bijlsma, Bram Miserez, M. Ibáñez, C. Vicent, E. Guillamón, J. Ramsey, F. Hernández, 2015).
Propiedades
IUPAC Name |
1-(3-phenylazepan-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(15-19-11-6-7-12-19)20-13-5-4-10-17(14-20)16-8-2-1-3-9-16/h1-3,6-9,11-12,17H,4-5,10,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZWSNLALNZZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2356245.png)
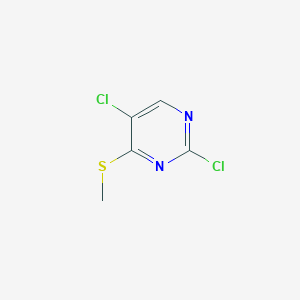

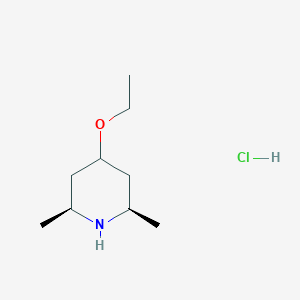
![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)
![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)

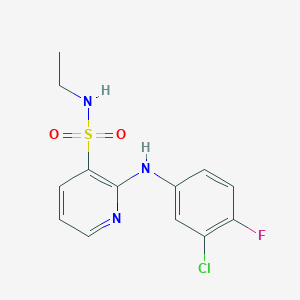
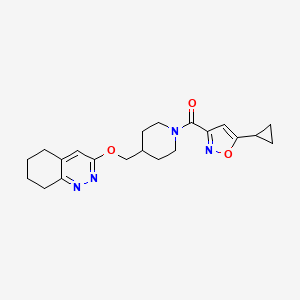
![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
